2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]amino}-4,6-dimethylnicotinonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indene, a pyrrolidine, and a nitrile group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains an indene ring (a fused cyclopentene and benzene ring), attached to a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) via a carbonyl group. There’s also an amino group attached to a dimethylated nicotinonitrile .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But given its functional groups, it could participate in a variety of reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its ability to form hydrogen bonds, and the presence of any chiral centers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]amino]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-13-7-14(2)23-21(19(13)11-22)24-17-10-20(26)25(12-17)18-8-15-5-3-4-6-16(15)9-18/h3-7,17-18H,8-10,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRURSKPVFRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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